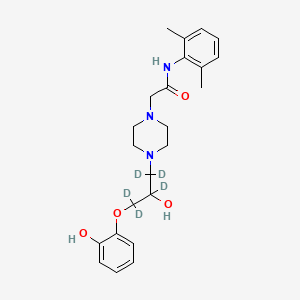

1-Benzyl-3-(3-chloropropoxy)indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

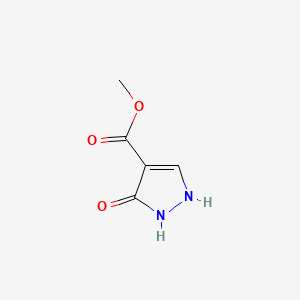

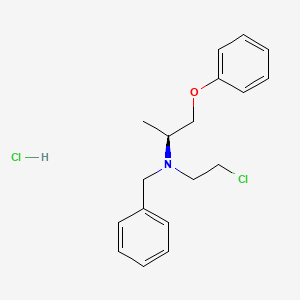

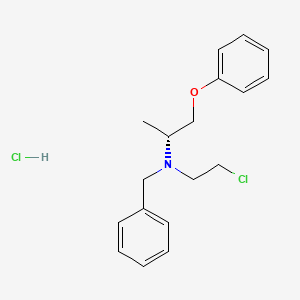

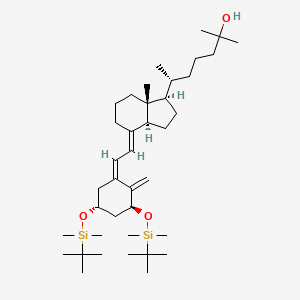

1-Benzyl-3-(3-chloropropoxy)indazole is a biochemical compound used for proteomics research . It has a molecular formula of C17H17ClN2O and a molecular weight of 300.78 .

Synthesis Analysis

The synthesis of indazoles, the core structure in 1-Benzyl-3-(3-chloropropoxy)indazole, has been extensively studied. One common method involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another approach involves the CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides .Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(3-chloropropoxy)indazole consists of a benzyl group (C6H5CH2-) attached to the 1-position of an indazole ring, and a 3-chloropropoxy group (-OCH2CH2CH2Cl) attached to the 3-position of the indazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-(3-chloropropoxy)indazole include a molecular formula of C17H17ClN2O and a molecular weight of 300.78 .Wissenschaftliche Forschungsanwendungen

Synthesis of Indazole Derivatives

Indazoles are a class of heterocyclic compounds with significant medicinal properties. The compound “1-Benzyl-3-(3-chloropropoxy)indazole” can be used as a precursor in the synthesis of various indazole derivatives. These derivatives have been explored for their potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthetic approaches often involve transition metal-catalyzed reactions and reductive cyclization reactions, which are crucial for forming the indazole core.

Anti-Inflammatory Applications

Indazole derivatives exhibit promising anti-inflammatory activities. For instance, certain indazole compounds have been synthesized and tested for their efficacy in reducing inflammation in vivo, using models like Freund’s adjuvant-induced arthritis and carrageenan-induced edema . “1-Benzyl-3-(3-chloropropoxy)indazole” could serve as a scaffold for developing new anti-inflammatory drugs with minimal side effects.

Anticancer Research

The indazole nucleus is a common feature in many anticancer agents. Research into indazole derivatives has shown that they can act as selective inhibitors of enzymes or receptors involved in cancer cell proliferation . “1-Benzyl-3-(3-chloropropoxy)indazole” may be utilized to create novel compounds that target specific pathways in cancer cells.

Antimicrobial Activity

Indazole compounds have been identified as potent antimicrobial agents. They can be designed to target a variety of pathogens, including bacteria and fungi . The structural flexibility of “1-Benzyl-3-(3-chloropropoxy)indazole” allows for the synthesis of diverse compounds that can be optimized for enhanced antimicrobial efficacy.

Treatment of Respiratory Diseases

Indazoles have been found to be effective in treating respiratory diseases by acting as selective inhibitors of phosphoinositide 3-kinase δ . This application is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD), where “1-Benzyl-3-(3-chloropropoxy)indazole” derivatives could be developed as therapeutic agents.

Neuroprotective Effects

Research has indicated that indazole derivatives can have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases . “1-Benzyl-3-(3-chloropropoxy)indazole” might be a key starting point for the development of drugs aimed at protecting neuronal health and function.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-3-(3-chloropropoxy)indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQQQYOFVFYADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747105 |

Source

|

| Record name | 1-Benzyl-3-(3-chloropropoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(3-chloropropoxy)indazole | |

CAS RN |

13109-79-0 |

Source

|

| Record name | 1-Benzyl-3-(3-chloropropoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)

![2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B589006.png)